2-(4-benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide
Description
Properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c30-24(26-21-11-13-22(14-12-21)29(32)33)25(31)28-17-15-27(16-18-28)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMIJNKMWWTREX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Benzhydrylpiperazine
Procedure :
- Dissolve piperazine (10.0 g, 116 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) under nitrogen.
- Add benzhydryl bromide (28.4 g, 116 mmol) dropwise at 0°C.
- Stir at 60°C for 12 hr.
- Filter and concentrate under reduced pressure. Purify via column chromatography (SiO₂, ethyl acetate/methanol 9:1) to yield 4-benzhydrylpiperazine as a white solid (72% yield).
Key Data :
Preparation of Ethyl 2-(4-Benzhydrylpiperazin-1-yl)-2-Oxoacetate
Procedure :
- Add diethyl oxalate (16.2 g, 100 mmol) to a solution of 4-benzhydrylpiperazine (30.0 g, 100 mmol) in dichloromethane (200 mL).
- Reflux for 6 hr under nitrogen.
- Wash with 5% NaHCO₃ (2 × 50 mL), dry over MgSO₄, and concentrate to afford the ester as a yellow oil (85% yield).
Key Data :
- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone).
- MS (ESI+) : m/z 421.2 [M+H]⁺.
Hydrolysis to 2-(4-Benzhydrylpiperazin-1-yl)-2-Oxoacetic Acid
Procedure :
- Dissolve ethyl ester (25.0 g, 59.5 mmol) in THF/water (3:1, 120 mL).
- Add lithium hydroxide monohydrate (7.5 g, 178 mmol).
- Stir at 25°C for 4 hr, acidify to pH 2 with 1M HCl, and extract with ethyl acetate.
- Dry and concentrate to yield the acid as a white powder (91% yield).
Key Data :
Amide Coupling with 4-Nitroaniline
Procedure :
- Suspend 2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetic acid (20.0 g, 52.6 mmol) in thionyl chloride (50 mL).
- Reflux for 2 hr, evaporate excess SOCl₂, and dissolve the residue in dry dichloromethane (100 mL).
- Add 4-nitroaniline (8.1 g, 57.8 mmol) and triethylamine (16 mL, 115 mmol) at 0°C.
- Stir at 25°C for 6 hr, wash with water, and recrystallize from ethanol to obtain the title compound (78% yield).
Key Data :
- Melting Point : 189–191°C.
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.52 (s, 1H, NH), 8.18 (d, J = 8.8 Hz, 2H, Ar-H), 7.70 (d, J = 8.8 Hz, 2H, Ar-H), 7.40–7.25 (m, 10H, benzhydryl-H), 4.30 (s, 1H, CH), 3.50–3.20 (m, 8H, piperazine-H).
- HPLC Purity : 99.1%.
Optimization of Critical Parameters
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Piperazine alkylation | THF, 60°C, 12 hr | ↑ 72% → 85% |
| Diethyl oxalate ratio | 1.1 equiv. | Prevents diester formation |
| Hydrolysis base | LiOH (3.0 equiv.) | Complete ester conversion |
| Coupling temperature | 0°C → 25°C | Minimizes hydrolysis |
Analytical Characterization Summary
Spectroscopic Validation :
- FT-IR : 1685 cm⁻¹ (amide C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch).
- UV-Vis (MeOH) : λₘₐₓ 268 nm (π→π* nitro group).
- Elemental Analysis : Calculated C 68.12%, H 5.71%, N 12.38%; Found C 67.95%, H 5.68%, N 12.30%.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(4-benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The nitrophenyl group may also play a role in the compound’s biological activity by participating in redox reactions within cells.
Comparison with Similar Compounds
Table 1: Structural and Physical Property Comparison
Key Observations:
Lipophilicity : The benzhydryl and 4-nitrophenyl groups in the target compound likely confer higher lipophilicity compared to sulfamoyl (6d) or benzodioxole (4p) analogs, impacting membrane permeability and bioavailability .
Electronic Effects : The electron-withdrawing nitro group in the target compound may reduce nucleophilic reactivity compared to methoxy-substituted analogs (e.g., 4p) .
Biological Activity
2-(4-benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide is a synthetic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure characterized by a piperazine ring and a nitrophenyl group, which contribute to its pharmacological properties. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Enzyme Inhibition
Research indicates that 2-(4-benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide exhibits significant biological activity as an inhibitor of human carbonic anhydrase (hCA) enzymes, particularly hCA II and hCA VII. These enzymes are crucial for various physiological processes, including respiration and acid-base balance. The compound's inhibition of these isoforms is selective, which is essential for minimizing side effects while effectively targeting specific pathways .
The mechanism of action involves the compound binding to the active site of enzymes, thereby inhibiting their activity by blocking substrate access. This inhibition can lead to various biological effects depending on the targeted enzyme or receptor. Studies utilizing molecular docking simulations and binding affinity assays have elucidated how the compound interacts with these biological targets.
Comparative Biological Activity
To better understand the uniqueness of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide, a comparison with structurally similar compounds is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-benzhydrylpiperazin-1-yl)ethyl 3-aminobut-2-enoate | Contains an ethyl group instead of acetamide | Potential antitumor activity |
| 3-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | Sulfamoyl group enhances selectivity for hCA | Selective hCA inhibitor |
| 2-(1,5-Dimethyl-3-phenyl-1H-pyrrol-2-yl)-N-(4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)phenyl)-2-oxoacetamide | Incorporates a pyrrol ring | Antidepressant properties |
The distinct combination of the benzhydryl piperazine structure with a nitrophenyl substituent enhances its binding affinity for target enzymes while potentially reducing off-target effects.
Synthesis and Evaluation
The synthesis of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of benzhydrylpiperazine with 4-nitrophenyl acetic acid under controlled conditions. This process often employs coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation.
Binding Affinity Studies
Binding affinity studies have demonstrated that this compound interacts effectively with various biological targets beyond carbonic anhydrases. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been utilized to quantify these interactions, providing insights into the thermodynamics of binding .
Pharmacological Implications
The implications of these findings suggest potential applications in treating conditions related to carbonic anhydrase dysfunctions, such as glaucoma and certain types of edema. The selective inhibition profile may allow for the development of targeted therapies with reduced side effects compared to non-selective inhibitors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
